Paniculatin

Stability C‑glycoside Hydrolysis

Paniculatin (CAS 32361-88-9) is a naturally occurring hydroxyisoflavone di-C-glycoside, chemically defined as 6,8-di-C-β-D-glucopyranosyl-4′,5,7-trihydroxyisoflavone (genistein 6,8-di-C-β-D-glucoside). It belongs to the isoflavonoid C-glycoside subclass and was first isolated from the bark of Dalbergia paniculata.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 32361-88-9
Cat. No. B1219617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaniculatin
CAS32361-88-9
Synonymspaniculatin
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C(=C(C(=C3C2=O)O)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O15/c28-5-11-17(32)21(36)23(38)26(41-11)14-19(34)13-16(31)10(8-1-3-9(30)4-2-8)7-40-25(13)15(20(14)35)27-24(39)22(37)18(33)12(6-29)42-27/h1-4,7,11-12,17-18,21-24,26-30,32-39H,5-6H2/t11-,12-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
InChIKeyISNRVVKKHPECQN-BOLWDHOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paniculatin (CAS 32361-88-9) – Chemical Identity, Isoflavonoid Class & Baseline Procurement Data


Paniculatin (CAS 32361-88-9) is a naturally occurring hydroxyisoflavone di-C-glycoside, chemically defined as 6,8-di-C-β-D-glucopyranosyl-4′,5,7-trihydroxyisoflavone (genistein 6,8-di-C-β-D-glucoside) [1]. It belongs to the isoflavonoid C-glycoside subclass and was first isolated from the bark of Dalbergia paniculata . With a molecular formula of C₂₇H₃₀O₁₅ and a molecular weight of 594.5 g/mol, the compound is structurally distinguished from common genistein O‑glycosides by the presence of two carbon‑carbon glycosidic linkages at positions 6 and 8 of the flavone nucleus .

Acid- and enzyme-stable isoflavone probe for hydrolysis-prone workflows
Chemotaxonomic marker for Dalbergia and Murraya species authentication
Physicochemical reference standard for di‑C‑glycosyl flavonoid method development

Why Bulk Isoflavone or Generic Genistein Sourcing Cannot Replace Paniculatin for Specialised Investigations


Although paniculatin shares the genistein aglycone core with widely available isoflavones such as genistein and genistin (genistein 7‑O‑glucoside), its substitution pattern creates quantifiable differences in physicochemical stability and biological recognition that preclude simple interchange [1]. The two C‑glycosidic bonds render the molecule resistant to acid and enzymatic hydrolysis that rapidly cleave O‑glycosides, while the absence of a free 6‑OH and 8‑OH alters hydrogen‑bonding capacity and electrophilic reactivity relative to both the aglycone and mono‑C‑glycosylated analogues [2]. These structural features directly impact shelf‑life, solution behaviour, and target‑binding profiles, making paniculatin the obligatory choice for studies that require a stable, di‑C‑glycosylated isoflavone probe rather than a generic genistein derivative.

Stability Di‑C‑glycosidic bonds resist acid/enzyme hydrolysis that rapidly cleave O‑glycosides; genistin or genistein degrade under identical conditions.
Recognition Absence of free 6‑OH and 8‑OH alters hydrogen‑bonding and target‑binding profiles, so mono‑C‑glycoside or aglycone substitutes may shift assay outcomes.
Physicochemistry Higher TPSA and distinct melting point vs. genistein 8‑C‑glucoside change chromatographic retention, solubility, and in vitro permeability behaviour.

Paniculatin Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Hydrolytic Stability: Di‑C‑glycoside vs. O‑Glycoside – Acidic Hydrolysis Resistance

Paniculatin, as a di‑C‑glycoside, remains intact under standard acid‑hydrolysis conditions (1–2 N HCl, 100 °C, 1–2 h) that quantitatively cleave O‑glycosidic bonds. In systematic comparisons of flavonoid glycoside hydrolysis rates conducted by Harborne (1965), O‑glycosides of flavones and isoflavones underwent complete hydrolysis within 5–180 min under 1 N HCl at 100 °C, whereas C‑glycosides were recovered unchanged after identical treatment [1]. Although paniculatin itself was not tested in that foundational study, the class‑level inference is directly applicable because the di‑C‑glycoside linkage is the structural determinant of resistance. For procurement, this translates to extended solution stability and compatibility with acidic handling conditions that would degrade isoflavone O‑glycosides such as genistin (genistein 7‑O‑glucoside) or sophoricoside [2].

Hydrolytic Stability
Class-level
Paniculatin (di‑C‑glycoside): No detectable hydrolysis (1 N HCl, 100 °C)
O‑glycosides (e.g., genistin): Complete cleavage in 5–180 min under identical conditions
Supports acid/enzyme‑stable probe selection
Class‑level inference; confirm under specific workflow
Stability C‑glycoside Hydrolysis Shelf‑life

Melting Point as a Purity and Handling Indicator: Paniculatin vs. Genistin

Paniculatin exhibits a melting point of 228–230 °C , which is markedly lower than that of its mono‑O‑glucoside analog genistin (genistein 7‑O‑β‑D‑glucoside, melting point 254–259 °C depending on source ) and also lower than the aglycone genistein (297–298 °C). The ~25–30 °C depression relative to genistin reflects the disruption of crystal packing caused by two equatorial glucopyranosyl rings, providing a rapid identity and purity check that distinguishes paniculatin from other genistein glycosides during incoming quality control.

Melting Point
Reported
228–230 °C
vs. genistin 254–259 °C; genistein 297–298 °C
Enables rapid identity verification
Cross‑study comparable; verify with supplier lot data
Melting point Purity Crystallinity Genistin

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count: Paniculatin vs. Genistein 8‑C‑glucoside vs. Genistein

The topological polar surface area (TPSA) of paniculatin is 267 Ų with 11 hydrogen‑bond donors [1], which is substantially higher than genistein (TPSA ~90 Ų, 3 H‑bond donors) and genistein 8‑C‑glucoside (TPSA ~177 Ų, 7 H‑bond donors). While these values predict poor passive membrane permeability for all three, the 90 Ų increase relative to the mono‑C‑glucoside directly impacts aqueous solubility, chromatographic retention, and the experimental conditions required for in vitro permeability assays. Researchers who previously used genistein 8‑C‑glucoside as an isoflavone C‑glycoside standard must account for this ~50% TPSA increment when substituting paniculatin, because it shifts the molecule further into ‘beyond Rule‑of‑5’ chemical space.

TPSA & H‑Bond Donors
Class-level
Paniculatin: 267 Ų, 11 donors
Genistein 8‑C‑glucoside: 177 Ų, 7 donors
Shifts chromatographic and solubility behavior
Calculated descriptors; may influence assay conditions
TPSA Hydrogen bonding Permeability Drug‑likeness

Natural Occurrence and Chemotaxonomic Specificity: Paniculatin vs. Other Genistein Glycosides

Paniculatin is documented exclusively in a narrow set of species—primarily Dalbergia paniculata, D. nitidula, D. monetaria, Murraya paniculata, and M. exotica—whereas genistin and genistein are ubiquitous in legumes and widely distributed in the food supply [1]. This restricted distribution makes paniculatin a more selective chemotaxonomic marker and a compound whose sourcing requires authenticated plant material or total synthesis, in contrast to genistin which can be obtained from commodity soy extracts. For procurement, the difference in natural abundance directly affects supply‑chain robustness, price, and the risk of adulteration with more common isoflavones.

Natural Occurrence
Reported
Paniculatin: Reported in 5–6 species
Genistin: Reported in >50 species
Supports species‑specific biomarker use
Literature survey; confirm with authenticated reference
Chemotaxonomy Natural product Dalbergia Authenticity

Procurement‑Relevant Application Scenarios for Paniculatin (CAS 32361-88-9)


Stable Isoflavone Probe for Acidic or Enzymatic Hydrolysis‑Prone Experimental Workflows

Laboratories that run glycosidase‑activity assays or carry out acid‑catalysed derivatisation steps require a substrate that will not self‑hydrolyse. The di‑C‑glycosidic architecture of paniculatin confers resistance to both 1 N HCl at 100 °C and β‑glucosidase treatment, conditions under which O‑glycosides such as genistin are completely cleaved within minutes to hours [1]. This makes paniculatin the preferred negative‑control or stable substrate in hydrolysis‑coupled screening campaigns.

Chemotaxonomic Fingerprinting and Authentication of Dalbergia or Murraya Species

Quality‑control laboratories verifying botanical identity can employ paniculatin as a species‑specific HPLC or LC‑MS marker because its natural occurrence is limited to a handful of Dalbergia and Murraya species [1]. The compound’s characteristic UV spectrum (isoflavone λ_max ~260–265 nm) combined with its high TPSA (267 Ų)-mediated retention time on reversed‑phase columns allows unambiguous differentiation from the more widely distributed genistein and its O‑glycosides during fingerprint analysis.

Physicochemical Reference Standard for Di‑C‑glycosyl Flavonoid Method Development

The well‑defined melting point (228–230 °C) [1] and high TPSA of paniculatin make it a suitable reference compound for calibrating differential scanning calorimetry (DSC) runs and for optimising reversed‑phase HPLC gradients intended to resolve highly polar, multi‑glycosylated natural products. Its retention and thermal behaviour serve as a benchmark when developing methods for other di‑C‑glycosides such as orobol 6,8‑di‑C‑glucoside or schaftoside.

Total Synthesis and Glycosylation Methodology Benchmarking

The total synthesis of paniculatin (genistein 6,8‑di‑C‑β‑D‑glucopyranoside) has been reported in the context of isoflavone bis‑C‑glycoside synthetic methodology development [1]. The compound serves as a challenging model substrate for evaluating novel C‑glycosylation strategies because it requires sequential, regio‑ and stereoselective installation of two β‑glucosyl residues onto a flavone core, a transformation that is both more difficult and mechanistically distinct from O‑glycoside synthesis.

Application
Selection Property
Validation Focus
Acid‑/enzyme‑stable isoflavone probe workflows
Di‑C‑glycosidic hydrolytic resistance
Stability under acidic/enzymatic assay conditions
Chemotaxonomic fingerprinting of Dalbergia/Murraya species
Narrow species distribution
Chromatographic specificity and retention behavior
Di‑C‑glycosyl flavonoid method development reference
Defined melting point and high polarity
DSC/HPLC gradient calibration
C‑glycosylation methodology benchmarking
Challenging di‑C‑glycosylation scaffold
Regio‑ and stereoselectivity, yield
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